Nanomolar Cytotoxicity Retention in P-Glycoprotein-Overexpressing Multidrug-Resistant Ovarian Carcinoma
Pironetin maintains near-equivalent cytotoxic potency against P-glycoprotein-overexpressing A2780AD multidrug-resistant ovarian carcinoma cells compared to the drug-sensitive parental A2780 line [1]. This resistance profile stands in stark contrast to conventional β-tubulin agents such as taxanes and vinca alkaloids, which exhibit significantly reduced potency (typically 10- to 100-fold IC50 increases) against P-gp-overexpressing cells due to active efflux [2].
| Evidence Dimension | Cytotoxic potency against P-gp-expressing versus sensitive cells (IC50 ratio) |
|---|---|
| Target Compound Data | A2780 IC50 = 8 nM; A2780AD (P-gp+) IC50 = 25 nM |
| Comparator Or Baseline | Conventional β-tubulin microtubule inhibitors (taxanes, vinca alkaloids) typically show >10-fold IC50 increase in P-gp+ cells; resistance index often exceeds 10-100 |
| Quantified Difference | Pironetin resistance index = 3.1-fold (25 nM / 8 nM) versus typical >10- to >100-fold for β-tubulin comparators |
| Conditions | A2780 human ovarian carcinoma cell line (sensitive) and A2780AD subline (P-glycoprotein-overexpressing, multidrug-resistant) |
Why This Matters
For procurement decisions in drug-resistant cancer model development, pironetin's retention of potency against MDR1-expressing cells provides a validated tool compound where generic β-tubulin inhibitors fail due to P-gp-mediated efflux.
- [1] Anjiechem. Pironetin Product Data Sheet. Anjiechem. 2025. IC50 values for A2780 (8 nM) and A2780AD (25 nM). View Source
- [2] Dumontet C, Jordan MA. Microtubule-binding agents: a dynamic field of cancer therapeutics. Nat Rev Drug Discov. 2010;9(10):790-803. View Source
